10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
10-Isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex benzodiazepine derivative characterized by a fused dibenzo[b,e][1,4]diazepinone core. Its molecular framework includes a 4-pyridyl substituent at position 11 and an isobutyryl group at position 10, distinguishing it from analogs with alternative substituents (e.g., propionyl or trifluoromethyl groups).
Current research focuses on its synthetic pathways, reactivity in substitution and oxidation reactions, and applications in drug discovery .
Properties
IUPAC Name |
9,9-dimethyl-5-(2-methylpropanoyl)-6-pyridin-4-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-15(2)23(29)27-19-8-6-5-7-17(19)26-18-13-24(3,4)14-20(28)21(18)22(27)16-9-11-25-12-10-16/h5-12,15,22,26H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHLXIXEGIQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a pyridyl-substituted benzene derivative and a diazepine precursor, followed by isobutyrylation and subsequent cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-dibenzo[b,e][1,4]diazepin-1-one is best understood through comparisons with analogous compounds. Key differences in substituents, molecular properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Dibenzodiazepinone Derivatives
Key Observations:
Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, improving metabolic stability but reducing solubility .
Pharmacological Implications
- 4-Pyridyl substitution (target compound) may favor interactions with nicotinic acetylcholine receptors, whereas 3-pyridyl () or 2-pyridyl () groups alter binding specificity .
- Chlorophenyl substituents () enhance antimicrobial activity due to halogen-mediated membrane disruption .
Reactivity and Synthetic Applications
- Compounds with methoxyphenyl groups () exhibit fluorescence, making them useful in optical materials .
- The trifluoromethylphenyl analog () undergoes unique substitution reactions due to the electron-deficient aryl ring .
Research Findings and Implications
- Target Compound : Preliminary studies suggest its isobutyryl group stabilizes the diazepine ring against enzymatic degradation, extending half-life in vivo compared to propionyl analogs .
- Trifluoromethyl Analogs : Demonstrated potent inhibition of cyclooxygenase-2 (COX-2) in inflammatory models, though with reduced solubility .
- Chlorophenyl Derivatives : Showed MIC values of ≤2 µg/mL against Staphylococcus aureus, highlighting antimicrobial promise .
Biological Activity
The compound 10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepine class and has garnered interest for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by:
- An isobutyryl group
- A pyridyl group
- A hexahydro-dibenzo diazepine core
Synthesis
The synthesis typically involves multi-step organic reactions. Common methods include:
- Condensation of precursors : This involves combining a pyridyl-substituted benzene derivative with a diazepine precursor.
- Isobutyrylation : The addition of the isobutyryl group to the structure.
- Cyclization : Formation of the final product through cyclization reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : It may bind to neurotransmitter receptors or enzymes, modulating their activity.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit various pharmacological effects:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibited significant activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential cytotoxic effects in cancer cell lines were noted in preliminary studies. |
| Anti-inflammatory | Demonstrated anti-inflammatory properties in animal models. |
Case Studies
- Antimicrobial Activity : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results.
- Anticancer Research : In vitro assays revealed that several analogs of this compound displayed cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
- Inflammation Models : Animal studies demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs:
- A study published in the Journal of Medicinal Chemistry reported that modifications to the pyridyl group enhanced the biological activity of related compounds by improving receptor affinity and selectivity .
- Another research article emphasized the importance of the hexahydro-dibenzo core in mediating biological effects, particularly in terms of binding efficiency to target enzymes .
Q & A
Basic: What synthetic methodologies are validated for producing 10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-dibenzo[1,4]diazepin-1-one with high purity?
Methodological Answer:
Multi-step synthesis involving cyclocondensation of substituted anthranilic acids with ketones (e.g., isobutyryl derivatives) under acidic conditions is recommended. Critical steps include:
- Regioselective functionalization : Use tert-butyloxycarbonyl (Boc) protection for the pyridyl group to prevent side reactions during diazepine ring formation.
- Purification : Employ gradient flash chromatography (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.
- Validation : Confirm regiochemistry via single-crystal X-ray diffraction (e.g., R-factor <0.05, data-to-parameter ratio >15:1) .
Advanced: How can researchers address conflicting NMR data regarding the compound’s tautomeric equilibrium in solution?
Methodological Answer:
- Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR (298–343 K) in DMSO-d6 to observe coalescence temperatures for tautomeric proton exchange.
- Computational modeling : Compare DFT-calculated chemical shifts (B3LYP/6-311++G**) with experimental data to identify dominant tautomers.
- Solvent screening : Test polar aprotic (DMSO) vs. nonpolar (CDCl3) solvents to assess solvent-dependent tautomer ratios .
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assign methyl groups (δ 1.2–1.5 ppm) and pyridyl protons (δ 8.3–8.7 ppm) using DEPT-135 and 2D HSQC.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the diazepine ring) .
Advanced: What experimental strategies mitigate oxidative degradation during long-term pharmacological studies?
Methodological Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months; monitor degradation via HPLC-UV (λ = 254 nm).
- Antioxidant additives : Incorporate 0.1% w/v ascorbic acid in formulation buffers.
- Metabolic profiling : Identify degradation pathways using LC-HRMS with human liver microsomes (+NADPH) .
Advanced: How does the 4-pyridyl substituent influence binding kinetics to GABA-A receptors compared to phenyl analogs?
Methodological Answer:
- Surface plasmon resonance (SPR) : Compare association/dissociation rates (ka/kd) for pyridyl vs. phenyl derivatives immobilized on sensor chips.
- Molecular docking : Use AutoDock Vina to map hydrogen bonding between the pyridyl nitrogen and α1-subunit residues (e.g., Tyr209).
- In vitro validation : Perform competitive binding assays with [3H]flumazenil in rat cortical membranes .
Basic: What protocols ensure reproducibility in cytotoxicity assays across cell lines?
Methodological Answer:
- Standardized culture conditions : Use ≤5 passages of HEK-293 or SH-SY5Y cells, 10% FBS, and 48-hour exposure times.
- Control for solvent effects : Limit DMSO concentration to <0.1% v/v.
- Endpoint normalization : Express IC50 values relative to vehicle-treated controls and ATP-based viability assays .
Advanced: How can researchers resolve discrepancies in CYP3A4 inhibition between recombinant enzymes and hepatocyte models?
Methodological Answer:
- Enzyme kinetics : Compare Km and Vmax values under matched substrate concentrations (e.g., testosterone vs. midazolam).
- Time-dependent inhibition (TDI) assays : Pre-incubate the compound with NADPH-fortified microsomes for 30 minutes before adding substrate.
- Mechanistic modeling : Apply IC50 shift criteria (≥1.5-fold shift indicates TDI) .
Basic: What computational tools predict the compound’s environmental fate in ecotoxicological studies?
Methodological Answer:
- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
- Molecular dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) using GROMACS.
- Validation : Cross-reference with experimental soil adsorption coefficients (Koc) from OECD Guideline 106 .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with heptane/ethanol/isopropanol gradients.
- Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during ketone alkylation steps.
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) by comparing experimental and calculated CD spectra .
Advanced: How can researchers validate off-target effects in kinase inhibition profiles?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
